

Isariin C: A Technical Overview of a Cyclodepsipeptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isariin C*

Cat. No.: B15572489

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in public scientific literature for a compound specifically named "**Isariin C**" is limited. The molecular formula and weight presented here are based on initial database findings. This technical guide provides a comprehensive overview of the isolation and characterization of related cyclodepsipeptides from the fungus *Beauveria felina*, as detailed in the primary scientific literature associated with **Isariin C**. The experimental protocols and data presented are derived from this source and serve as a representative guide for the study of this class of compounds.

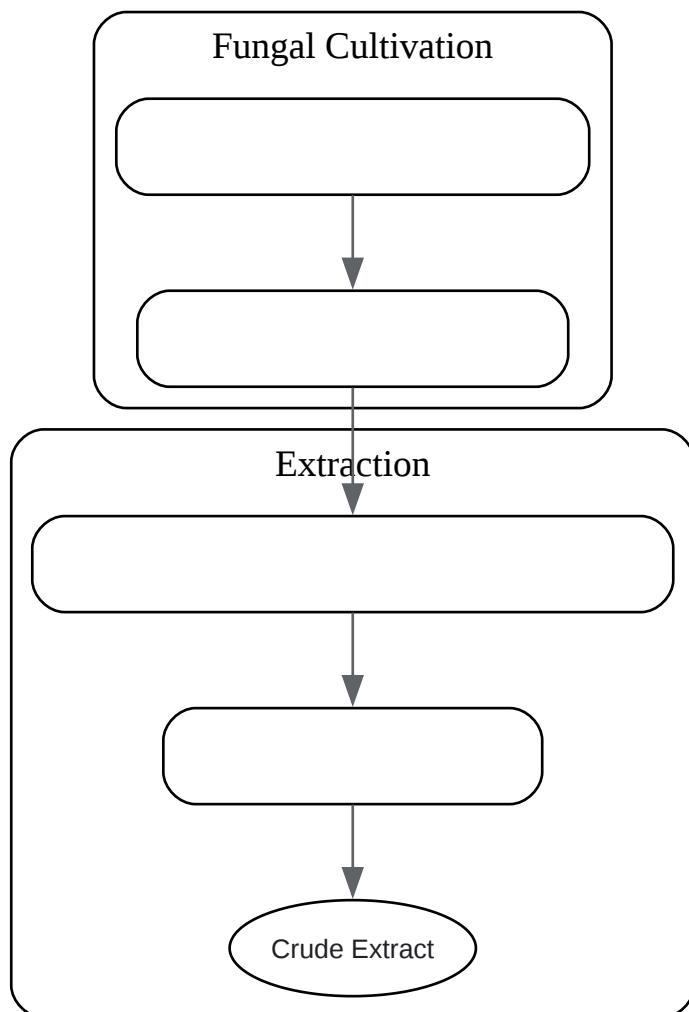
Core Molecular Attributes

Attribute	Value
Molecular Formula	C ₂₈ H ₄₉ N ₅ O ₇
Molecular Weight	567.71 g/mol

Introduction to Isariins and Related Cyclodepsipeptides

Isariins belong to the cyclodepsipeptide class of natural products, which are cyclic molecules containing both amino acid and hydroxy acid residues. These compounds are often isolated from fungal sources and have garnered significant interest in the scientific community due to

their diverse biological activities. The primary source of information for compounds related to **Isariin C** is the study of metabolites from the marine-derived entomopathogenic fungus *Beauveria felina*. Research on this fungus has led to the isolation and characterization of novel and known cyclodepsipeptides, providing a framework for understanding their structure and potential biological functions.


Experimental Protocols

The following sections detail the experimental methodologies for the isolation and characterization of cyclodepsipeptides from *Beauveria felina*.

Fungal Cultivation and Extraction

The process begins with the cultivation of the fungal strain *Beauveria felina* EN-135. The fungus is typically cultured on a solid rice medium to generate a sufficient biomass for metabolite extraction.

Fungal Culture and Extraction Workflow

[Click to download full resolution via product page](#)

Fungal Cultivation and Extraction Workflow.

Bioassay-Guided Fractionation and Isolation

The crude extract is subjected to a series of chromatographic separations to isolate individual compounds. The fractions are guided by bioassays to identify those with biological activity.

- Initial Fractionation: The crude extract is first fractionated using vacuum liquid chromatography (VLC) with a step gradient of solvents of increasing polarity.
- Sephadex LH-20 Chromatography: Active fractions are further purified using a Sephadex LH-20 column.

- High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is achieved using semi-preparative HPLC.

Structural Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

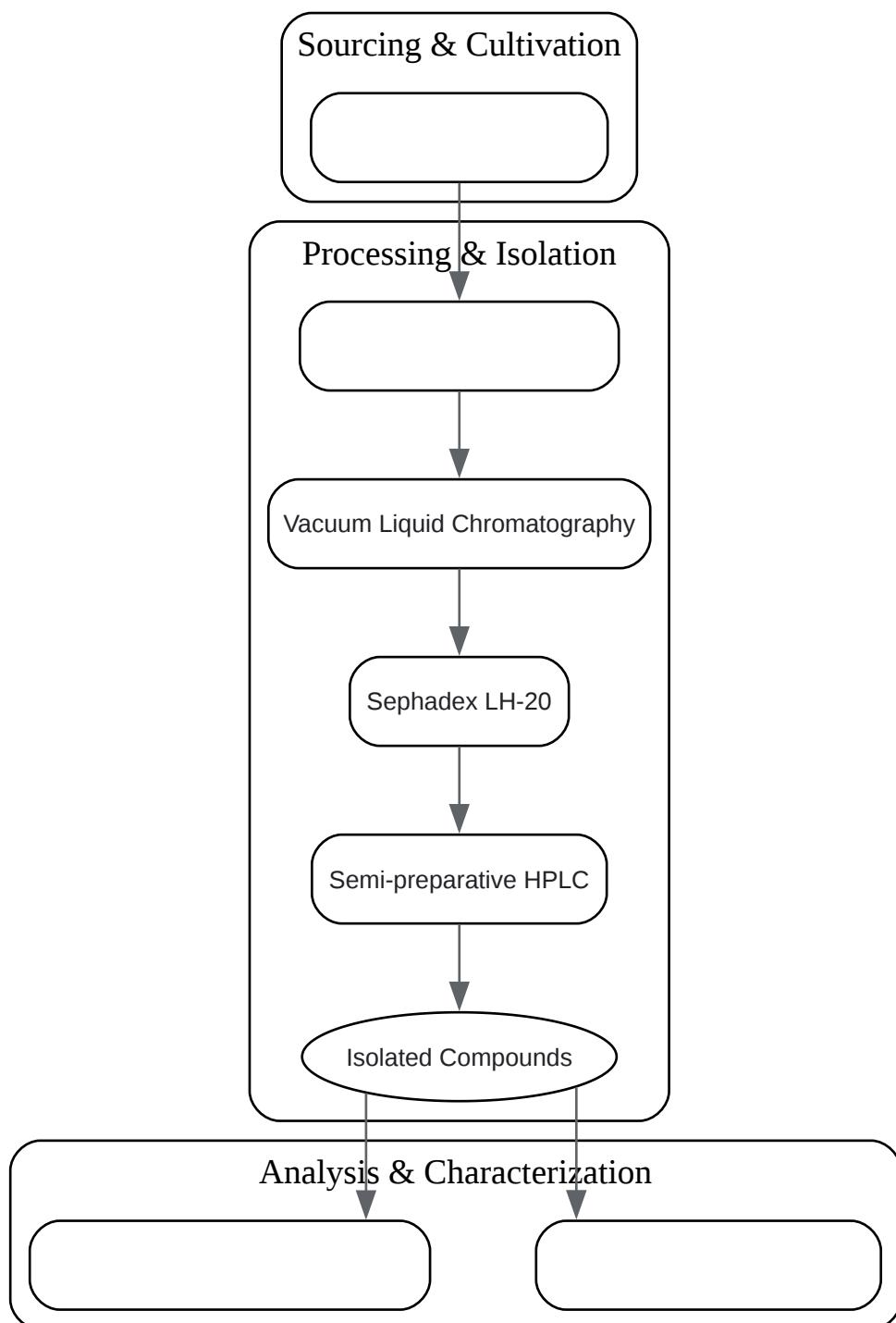
Biological Activity Assays

The isolated compounds are evaluated for their biological activity using standard assays.

- Antimicrobial Assay: The compounds are tested against a panel of pathogenic bacteria and fungi using a broth microdilution method to determine the minimum inhibitory concentration (MIC).
- Brine Shrimp (*Artemia salina*) Lethality Assay: This assay is used as a preliminary screen for cytotoxic activity. The concentration at which 50% of the brine shrimp die (LC_{50}) is determined.

Quantitative Data from Related Cyclodepsipeptides

The following table summarizes the biological activity data for cyclodepsipeptides isolated from *Beauveria felina*.


Compound	Antimicrobial Activity (MIC, $\mu\text{g/mL}$)	Brine Shrimp Lethality (LC ₅₀ , $\mu\text{g/mL}$)
iso-isariin D	> 100 (against tested strains)	25
Felinone A	> 100 (against tested strains)	50
Felinone B	> 100 (against tested strains)	> 100

Note: The antimicrobial activity was tested against a panel including *Staphylococcus aureus*, *Escherichia coli*, and *Candida albicans*. The data indicates a lack of significant antimicrobial activity at the tested concentrations for these specific compounds.

Logical Workflow for Compound Discovery

The overall process from fungal culture to the identification of bioactive compounds can be visualized as a logical workflow.

Experimental Workflow for Cyclodepsipeptide Discovery

[Click to download full resolution via product page](#)

Workflow from Fungal Source to Characterized Compounds.

Conclusion

While specific data for "**Isariin C**" remains elusive in peer-reviewed literature, the study of related cyclodepsipeptides from *Beauveria felina* provides a valuable template for research in this area. The methodologies for cultivation, isolation, structural elucidation, and bioactivity screening are well-established and can be applied to the investigation of novel cyclodepsipeptides. The moderate cytotoxic activity observed in some of these compounds, as indicated by the brine shrimp lethality assay, suggests that this class of molecules may warrant further investigation for potential therapeutic applications. Future research is needed to isolate and fully characterize "**Isariin C**" to determine its specific biological activities and potential signaling pathway interactions.

- To cite this document: BenchChem. [**Isariin C: A Technical Overview of a Cyclodepsipeptide**]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15572489#isariin-c-molecular-formula-and-weight\]](https://www.benchchem.com/product/b15572489#isariin-c-molecular-formula-and-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com